3-Vinylaniline hydrochloride

Reverse Osmosis Membranes Desalination Polyaminostyrene

3-Vinylaniline hydrochloride (CAS 73847-53-7) is a meta-substituted aromatic amine supplied as a hydrochloride salt, combining a polymerizable vinyl group with a protonated aniline moiety. This salt form confers enhanced ambient stability and solubility compared to the free-base 3-vinylaniline (CAS 15411-43-5), making it a preferred monomer for controlled polymerization, RO membrane fabrication, and high-refractive-index hydrogel lens design.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 73847-53-7
Cat. No. B3339151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinylaniline hydrochloride
CAS73847-53-7
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESC=CC1=CC(=CC=C1)N.Cl
InChIInChI=1S/C8H9N.ClH/c1-2-7-4-3-5-8(9)6-7;/h2-6H,1,9H2;1H
InChIKeyXHVKJUHGISDIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinylaniline Hydrochloride (CAS 73847-53-7): Core Identity, Salt-Form Advantages, and Procurement Rationale


3-Vinylaniline hydrochloride (CAS 73847-53-7) is a meta-substituted aromatic amine supplied as a hydrochloride salt, combining a polymerizable vinyl group with a protonated aniline moiety . This salt form confers enhanced ambient stability and solubility compared to the free-base 3-vinylaniline (CAS 15411-43-5), making it a preferred monomer for controlled polymerization, RO membrane fabrication, and high-refractive-index hydrogel lens design [1]. Commercial product typically carries a purity specification of 97% (mix TBC as stabilizer), with QC documentation (NMR, HPLC, GC) available from major suppliers [2].

Monomer Meta-substituted styrenic amine for precision polymer synthesis
Salt form Hydrochloride salt enables ambient handling and storage stability
Application RO membrane fabrication, high-refractive-index hydrogels, carbonyl sensors

Why 3-Vinylaniline Hydrochloride Cannot Be Replaced by 4-Vinylaniline or Free-Base Analogs


Substituting 3-vinylaniline hydrochloride with its positional isomer 4-vinylaniline (CAS 1520-21-4) or with the free-base 3-vinylaniline introduces quantifiable performance and handling liabilities. In reverse osmosis composite membranes, the meta-substituted poly(3-aminostyrene) consistently delivers superior salt rejection compared to para-substituted poly(4-aminostyrene), albeit with a trade-off in permeate flux [1]. In hydrogel ophthalmic materials, 3-vinylaniline copolymerization generates a systematically tunable refractive index (up to 1.454 at 5% monomer loading) that cannot be replicated by styrene-based monomers lacking the amine functionality [2]. Additionally, the hydrochloride salt form addresses the well-known oxidative instability of aromatic amines: free-base 3-vinylaniline requires inhibitor (KOH) and refrigerated storage (2–8°C), whereas the hydrochloride salt remains handleable under ambient dry conditions without polymerization inhibitor .

Positional isomer 4-Vinylaniline yields different polymer architecture; reported salt rejection advantage of meta-isomer may not transfer.
Free-base form Requires cold-chain storage and alkaline inhibitor, which may interfere with acid-sensitive or metal-catalyzed polymerizations.
Styrenic analogs Non-amine styrenes lack the refractive index contribution and functional handle of the aminostyrene core.

Quantitative Differentiation Evidence for 3-Vinylaniline Hydrochloride Against Closest Analogs


Meta-vs-Para Isomer Salt Rejection Superiority in Reverse Osmosis Composite Membranes

In a direct head-to-head study, composite RO membranes fabricated from poly(3-aminostyrene) (mPAS) via interfacial polycondensation with trimesoyl chloride exhibited higher salt rejection than those prepared from poly(4-aminostyrene) (pPAS), although permeate flux was lower for mPAS [1]. A blended membrane incorporating mPAS/mPDA (70/30) and TMC/benzoyl chloride (80/20) achieved a permeate flux of 1.0 ℓ/m²·hr·atm and salt rejection exceeding 90% [1]. The meta-substitution pattern directly influences the polyamide network architecture, yielding a denser selective layer responsible for the higher rejection [1].

Salt rejection
Head-to-head
mPAS membrane: salt rejection >90% (blended), flux 1.0 ℓ/m²·hr·atm
Reported meta-substitution advantage in RO membrane selectivity
pPAS shows higher flux but lower rejection; directional comparison
Reverse Osmosis Membranes Desalination Polyaminostyrene

Tunable High Refractive Index in Hydrogel Ophthalmic Lenses via 3-Vinylaniline Copolymerization

Incorporation of 3-vinylaniline into HEMA-based hydrogel formulations produced a monotonic increase in refractive index with monomer loading [1]. The sample containing 5.00% 3-vinylaniline (3VA5) reached the highest refractive index of 1.454 among all tested formulations [1]. This systematic tunability arises from the high intrinsic refractive index of the aminostyrene aromatic core, which is unavailable to purely aliphatic vinyl monomers or non-amine-functionalized styrenics [1]. In comparison, copolymer systems using generic vinylaniline (isomer unspecified) with ZnO nanoparticles yielded refractive indices spanning 1.359–1.423 [2], suggesting that 3-vinylaniline alone can achieve the upper end of this range without nanoparticle additives.

Refractive index
Cross-study
1.454 at 5% monomer loading (no nanoparticles)
Supports tunable optical design for hydrogel lenses
Surpasses generic vinylaniline/ZnO composite max (1.423)
Ophthalmic Hydrogels Refractive Index Engineering Contact Lens Materials

97% Catalytic Selectivity to 3-Vinylaniline in 3-Nitrostyrene Hydrogenation: Pt/ZnO vs Benchmark Catalysts

In the liquid-phase hydrogenation of 3-nitrostyrene (3-NS), a Pt/ZnO catalyst with monodispersed Pt nanoparticles (ca. 2.3 nm) delivered a 3-vinylaniline selectivity (S3-VA) of 97% at near-complete 3-NS conversion (X3-NS ≈ 100%) [1]. In contrast, reference catalysts (Pt/Al₂O₃, Pt/C, Pt/MgO, Pt/TiO₂) did not achieve this selectivity level under identical reaction conditions, confirming that Pt–Zn intermetallic active sites suppress competitive vinyl-group hydrogenation [1]. The best performance was obtained in ethanol solvent, with a turnover frequency (TOF) of 64 min⁻¹ at S3-VA = 97% and X3-NS ≈ 100% [1].

Catalytic selectivity
Cross-study
97% selectivity to 3-vinylaniline at ~100% conversion
High-yield synthetic pathway to target monomer
Pt/ZnO catalyst outperforms Pt/Al₂O₃, Pt/C references
Selective Hydrogenation Heterogeneous Catalysis Nitroarene Reduction

Hydrochloride Salt Form Provides Enhanced Ambient Stability Relative to Free-Base 3-Vinylaniline

The free-base 3-vinylaniline (CAS 15411-43-5) requires a KOH polymerization inhibitor and refrigerated storage at 2–8°C to prevent premature vinyl polymerization and oxidative degradation . In contrast, the hydrochloride salt (CAS 73847-53-7) is formulated with TBC (4-tert-butylcatechol) as stabilizer and can be stored sealed in dry conditions at room temperature . The protonation of the aniline nitrogen reduces the electron-donating character of the amino group, slowing autoxidation and improving shelf life under ambient handling conditions—an empirical advantage documented across aromatic amine salt forms .

Storage stability
Class-level
HCl salt: room temp, TBC stabilizer; free base: 2–8°C, KOH inhibitor
Ambient handling may simplify laboratory workflow
Class-level inference from aromatic amine salt behavior
Amine Stability Salt Formation Monomer Storage

Carbonyl Adsorption Capacity: Meta-vs-Para Isomer Differentiation in Acrylate-Based Sensor Materials

In a comparative study of fluorescent acrylate-based materials for carbonyl adsorption, polymers derived from 4-vinylaniline demonstrated higher adsorption capacity than those based on 3-vinylaniline and 2-vinylaniline [1]. This result establishes that the position of the amine substituent on the styrenic aromatic ring directly modulates the carbonyl-binding performance of the resulting copolymer [1]. For applications requiring ultimate adsorption capacity, 4-vinylaniline outperforms the 3-isomer; however, the meta-substituted 3-vinylaniline offers a distinct balance of moderate adsorption capacity combined with higher fluorescence intensity preservation compared to silicate-based alternatives [1].

Carbonyl adsorption
Head-to-head
4-VA > 3-VA > 2-VA for adsorption capacity; 3-VA balances moderate capture with fluorescence retention
Isomer-dependent sensor material selection context
UV-polymerization yields higher performance than thermal
Carbonyl Sensing Functional Polymers Fluorescence Sensors

Commercial Purity Benchmarking: 97% (TBC) vs. 95% (KOH) Specifications Across Vendors

3-Vinylaniline hydrochloride is commercially available at 97% purity (mix TBC as stabilizer) from Bidepharm and at 95–98% from multiple vendors including MolCore (NLT 98%) and Leyan (98%) . The free-base 3-vinylaniline is typically supplied at ≥95% purity (GC) with KOH inhibitor . The consistently higher purity specification of the hydrochloride salt, combined with TBC stabilization (a non-alkaline radical inhibitor compatible with acid-sensitive chemistries), provides procurement teams with a well-characterized, QC-documented building block (NMR, HPLC, GC reports available) .

Purity benchmark
Data to verify
97% (TBC) HCl salt vs. ≥95% (KOH) free base; QC: NMR, HPLC, GC
Higher baseline purity may reduce repurification needs
Vendor specifications; verify lot-specific documentation
Monomer Purity Quality Control Procurement Specifications

Procurement-Justified Application Scenarios for 3-Vinylaniline Hydrochloride


High-Selectivity Reverse Osmosis Membrane Fabrication

Research groups synthesizing thin-film composite RO membranes should select 3-vinylaniline hydrochloride (rather than 4-vinylaniline) to access the meta-substituted polyaminostyrene (mPAS) architecture that delivers superior salt rejection in interfacial polycondensation with trimesoyl chloride. The salt rejection advantage of mPAS over pPAS is directly documented in head-to-head membrane performance comparisons, with blended mPAS/mPDA membranes achieving >90% salt rejection at 1.0 ℓ/m²·hr·atm flux [1].

High-Refractive-Index Hydrogel Contact Lens Development

Formulators developing next-generation ophthalmic hydrogels should incorporate 3-vinylaniline hydrochloride as a co-monomer to achieve tunable refractive index up to 1.454 at 5% loading, without requiring nanoparticle additives that compromise optical clarity [1]. The refractive index scales proportionally with monomer feed ratio, enabling precise optical design of thin, high-oxygen-transmissibility lenses [1].

Controlled Radical Polymerization Requiring Amine-Functionalized Styrenic Monomers

Polymer chemists employing ATRP, RAFT, or anionic living polymerization to prepare amine-functionalized polystyrenes should procure 3-vinylaniline hydrochloride rather than the free base. The hydrochloride form eliminates the alkaline KOH inhibitor that can interfere with metal-catalyzed polymerizations and protic chain-transfer events, while the TBC stabilizer is compatible with radical initiation systems [1].

Carbonyl-Responsive Fluorescent Sensor Material Optimization

Teams developing fluorescence-based carbonyl sensors should evaluate 3-vinylaniline hydrochloride alongside 4-vinylaniline as functional monomers. While 4-vinylaniline provides higher absolute carbonyl adsorption capacity, the meta-isomer may offer advantages in fluorescence intensity retention and polymerization yield under UV-initiation conditions, as established in comparative acrylate material screening studies [1].

Application
Selection Property
Validation Focus
RO membrane fabrication
Meta-substituted polyaminostyrene architecture
Salt rejection performance review
High-refractive-index hydrogel lenses
Monomer feed-ratio tunable refractive index
Optical homogeneity and swelling stability
Controlled radical polymerization
Inhibitor-free, acid-compatible hydrochloride form
Compatibility with metal-catalyzed or living systems
Carbonyl-responsive sensor materials
Isomer-dependent adsorption and fluorescence balance
Adsorption capacity vs. optical signal retention trade-off
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